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Compound of Interest

Compound Name:
2-Chloromethyl-5,6-difluoro-1H-

benzoimidazole

Cat. No.: B1369632 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloromethyl-
5,6-difluoro-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloromethyl-5,6-difluoro-1H-
benzoimidazole, a key heterocyclic building block in medicinal chemistry. We will explore its

core chemical properties, synthesis, reactivity, and strategic applications, offering field-proven

insights for its effective use in research and development.

Molecular Structure and Physicochemical
Properties
2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a derivative of benzimidazole, a

heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. The

strategic placement of a reactive chloromethyl group at the 2-position and two fluorine atoms

on the benzene ring makes it a highly valuable intermediate for synthesizing diverse molecular

libraries.

The fluorine atoms at the 5- and 6-positions are particularly significant in drug design. They can

enhance metabolic stability, modulate the acidity (pKa) of the imidazole N-H proton, and
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improve ligand-target binding interactions through favorable electrostatic or hydrophobic

contacts.

Caption: Chemical structure of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole.

Table 1: Core Physicochemical and Identification Data

Property Value Source

Molecular Formula C₈H₅ClF₂N₂ [1][2]

Molecular Weight 202.59 g/mol [1][2]

CAS Number 847615-28-5 [3]

Appearance

Expected to be a powder,

similar to the non-fluorinated

analog.

[4]

Solubility
Expected to be insoluble in

water.
[5]

Melting Point

Expected to be a high-melting

solid, likely decomposing near

its melting point. The parent

compound melts at 146-148 °C

(dec.).

[4]

Synthesis Methodology
The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips

condensation reaction. This method involves the condensation of an o-phenylenediamine

derivative with a carboxylic acid or its equivalent under acidic conditions. For 2-Chloromethyl-
5,6-difluoro-1H-benzoimidazole, the logical precursors are 4,5-difluoro-o-phenylenediamine

and chloroacetic acid. The acidic medium, typically hydrochloric acid, facilitates the cyclization

and dehydration steps to form the imidazole ring.
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Reaction Workflow

4,5-Difluoro-o-phenylenediamine

4N HCl
Reflux

Chloroacetic Acid

Neutralize with NH₄OH

2-Chloromethyl-5,6-difluoro-
1H-benzoimidazole

Filter, Dry, Recrystallize

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Chloromethyl-5,6-difluoro-1H-
benzoimidazole.

Experimental Protocol: Representative Synthesis
This protocol is adapted from established methods for synthesizing related 2-chloromethyl

benzimidazole derivatives.[6]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-

difluoro-o-phenylenediamine (1 mmol) in 10 mL of 4N hydrochloric acid.

Addition of Reagent: Add chloroacetic acid (2 mmol) to the suspension.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room

temperature. Carefully neutralize the mixture to a pH of approximately 7-8 using a

concentrated ammonium hydroxide solution. This step is performed in an ice bath to control

the exothermic reaction.

Precipitation and Isolation: The neutralized solution will yield a precipitate. Collect the solid

product by vacuum filtration.

Purification: Wash the crude product with cold water, dry it, and then recrystallize from a

suitable solvent (e.g., methanol or ethanol) to obtain the purified 2-Chloromethyl-5,6-
difluoro-1H-benzoimidazole.

Spectroscopic Profile
Structural confirmation is achieved through standard spectroscopic techniques. While specific

spectra for this exact compound are not publicly cataloged, its expected spectroscopic profile

can be reliably predicted based on its structure and data from analogous compounds.[7][8][9]

Table 2: Expected Spectroscopic Data
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Technique Expected Signals and Interpretation

¹H NMR

- Aromatic Protons (Ar-H): Two signals in the

7.0-7.8 ppm range. These protons will appear

as doublets or triplets due to coupling with the

adjacent fluorine atoms. - Methylene Protons (-

CH₂Cl): A singlet peak expected around 4.5-5.0

ppm. - Imidazole Proton (N-H): A broad singlet

typically observed downfield, between 12.0-13.5

ppm.[9]

¹³C NMR

- Aromatic Carbons (Ar-C): Multiple signals in

the 100-150 ppm range. Carbons directly

bonded to fluorine will show large C-F coupling

constants. - Imidazole Carbons (C=N, C-N):

Signals expected in the 140-155 ppm region. -

Methylene Carbon (-CH₂Cl): A signal expected

around 40-45 ppm.

IR (KBr)

- N-H Stretch: A broad absorption band around

3300-3450 cm⁻¹.[8] - C-H Stretch

(Aromatic/Aliphatic): Peaks around 3000-3100

cm⁻¹ and 2850-2950 cm⁻¹. - C=N Stretch

(Imidazole): A characteristic sharp peak in the

1610-1630 cm⁻¹ region.[8] - C-F Stretch: Strong

absorption bands typically found in the 1100-

1250 cm⁻¹ region.

Mass Spec (ESI)
- [M+H]⁺: Expected at m/z 203.0182.[2] - [M-

H]⁻: Expected at m/z 201.0036.[2]

Chemical Reactivity and Derivatization Potential
The primary site of reactivity on 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is the

chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent

methylene carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2)

reactions. This reactivity is the cornerstone of its utility as a versatile chemical building block.[6]

[10]
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A wide array of nucleophiles—including primary and secondary amines, thiols, alcohols, and

carbanions—can be used to displace the chloride, enabling the straightforward synthesis of

large, diverse libraries of benzimidazole derivatives. This is a common strategy in drug

discovery to explore structure-activity relationships (SAR).[7][10]

2-Chloromethyl-5,6-difluoro-
1H-benzoimidazole

2-(Substituted-methyl)-5,6-difluoro-
1H-benzoimidazole

(R-Nu-CH₂-Het)

Sₙ2 Reaction

Nucleophile (Nu-H)
 e.g., R-NH₂, R-SH, R-OH

Base (e.g., K₂CO₃, Et₃N)
Solvent (e.g., DMF, EtOH)

Click to download full resolution via product page

Caption: General scheme for the derivatization via nucleophilic substitution.

Experimental Protocol: Representative Derivatization
This protocol is based on methods used for synthesizing libraries of N-substituted 2-

(aminomethyl)benzimidazoles.[6][10]

Reaction Setup: Dissolve 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole (1 mmol) in 20

mL of a suitable solvent like dimethylformamide (DMF) or ethanol in a round-bottom flask.

Addition of Reagents: Add an appropriate nucleophile (e.g., a substituted aniline, 1.1 mmol)

and a base such as potassium carbonate (K₂CO₃, 2 mmol) or triethylamine (Et₃N, 2 mmol). A

catalytic amount of potassium iodide (KI) can be added to accelerate the reaction.[10]

Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) for

several hours until TLC indicates the consumption of the starting material.

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
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Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further

purification can be achieved by recrystallization or column chromatography to yield the

desired derivative.

Applications in Research and Drug Development
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is

capable of binding to a wide range of biological targets.[6] Consequently, its derivatives have

demonstrated a vast spectrum of pharmacological activities.[10][11]

Antimicrobial and Antifungal Agents: Benzimidazole derivatives are widely explored as

antimicrobial and antifungal agents.[6][10] Specifically, libraries synthesized from 2-

chloromethyl-1H-benzimidazole have shown potent activity against various phytopathogenic

fungi, highlighting their potential in agrochemical development.[7] The introduction of a

sulfonyl group or specific halogenation patterns on derivatives has been shown to be critical

for antifungal efficacy.[7]

Anticancer and Antiviral Research: The benzimidazole core is present in numerous

anticancer and antiviral drugs.[10][12] The 5,6-difluoro substitution pattern, in particular, has

been investigated in antiviral compounds targeting human cytomegalovirus (HCMV), where

halogenation significantly influences activity.[12]

Versatile Intermediate: Beyond direct biological activity, the compound serves as a crucial

intermediate for more complex molecules. It is a foundational piece for constructing lead

compounds targeting enzymes, receptors, and signal transduction pathways in various

disease models.[10]

Handling and Safety
While a specific Safety Data Sheet (SDS) for 2-Chloromethyl-5,6-difluoro-1H-
benzoimidazole is not widely available, its hazards can be inferred from the well-documented

profile of its non-fluorinated parent, 2-chloromethylbenzimidazole.[4][13][14]

Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4)

and to cause skin, eye, and respiratory irritation.[13][14]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a

lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid

inhalation.[4]

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing

agents and bases.[15]

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes.[13]

Skin: Wash off immediately with soap and plenty of water.[13]

Ingestion: If swallowed, call a poison control center or doctor immediately.[13]

Inhalation: Move the person to fresh air.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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